molecular formula C13H9NO B1586562 1-Isocyano-4-phenoxybenzene CAS No. 730964-87-1

1-Isocyano-4-phenoxybenzene

Cat. No. B1586562
M. Wt: 195.22 g/mol
InChI Key: SJKLDKFPOFXLDP-UHFFFAOYSA-N
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Description

1-Isocyano-4-phenoxybenzene, also known as 4-Phenoxyphenyl isocyanate, is an aryl isocyanate . It has a molecular formula of C13H9NO and a molecular weight of 195.22 .


Synthesis Analysis

While specific synthesis methods for 1-Isocyano-4-phenoxybenzene were not found in the search results, isocyanides are generally used in oligo- and polymerizations as well as two-electron-donating ligands in organometallic chemistry . More detailed synthesis methods may be available in specialized chemical literature or databases.


Molecular Structure Analysis

The InChI code for 1-Isocyano-4-phenoxybenzene is 1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H . This provides a standardized way to represent the molecule’s structure.


Chemical Reactions Analysis

Isocyanides, including 1-Isocyano-4-phenoxybenzene, have unique synthetic potentials like reacting with radicals, electrophiles, and nucleophiles . They are versatile building blocks in chemical reactions .


Physical And Chemical Properties Analysis

1-Isocyano-4-phenoxybenzene has a refractive index of n20/D 1.595, a boiling point of 170 °C/3 mmHg, and a density of 1.169 g/mL at 25 °C . It is stored at a temperature of -10°C .

Scientific Research Applications

Electrochemical Sensing

1-Isocyano-4-phenoxybenzene and its derivatives have been utilized in the development of electrochemical sensors. For example, Seyma Erogul et al. (2015) demonstrated the use of a composite film for the determination of catechol and hydroquinone, highlighting the compound's potential in environmental sensing applications (Erogul, Bas, Ozmen, & Yildiz, 2015).

Polymer Chemistry

In polymer chemistry, 1-Isocyano-4-phenoxybenzene derivatives have been employed as monomers or additives. D. Morgan et al. (2010) explored the use of alkoxybenzenes, including derivatives of 1-Isocyano-4-phenoxybenzene, for end-quenching in polyisobutylene polymerizations, highlighting its role in direct chain-end functionalization (Morgan, Martínez-Castro, & Storey, 2010).

Electro-Optical Applications

The electro-optical properties of polymers derived from 1-Isocyano-4-phenoxybenzene have been investigated. Y. Gal et al. (2017) studied a polyacetylene derivative with 4-phenoxyphenyl substituent, synthesized by the polymerization of 1-ethynyl-4-phenoxybenzene, for its potential applications in electro-optical devices (Gal, Jin, Shim, Park, Son, & Lim, 2017).

Environmental Analysis

Compounds related to 1-Isocyano-4-phenoxybenzene have been studied for their role in environmental analysis. R. Thangaraj et al. (2012) focused on the electrochemical sensing of tea polyphenols, demonstrating the compound's utility in the detection of environmental contaminants (Thangaraj, Manjula, & Kumar, 2012).

Safety And Hazards

1-Isocyano-4-phenoxybenzene is harmful if swallowed or in contact with skin. It causes skin and eye irritation and may be toxic if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 1-Isocyano-4-phenoxybenzene were not found in the search results, isocyanides in general are gaining recognition in various fields involving molecular design. They are expected to be fully exploited in medicinal chemistry in the future .

properties

IUPAC Name

1-isocyano-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKLDKFPOFXLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374796
Record name 1-isocyano-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-4-phenoxybenzene

CAS RN

730964-87-1
Record name 1-isocyano-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 730964-87-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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